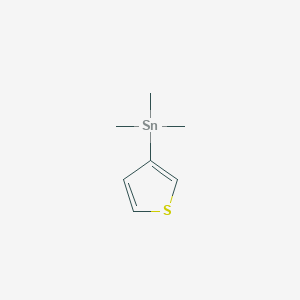

Trimethyl-thiophen-3-yl-stannane

描述

Contextual Significance of Organostannanes in Modern Organic Synthesis

Organotin compounds, or organostannanes, are a class of organometallic compounds containing a tin-carbon bond. First synthesized in the mid-19th century, their utility in organic chemistry expanded dramatically with the advent of palladium-catalyzed cross-coupling reactions. univ.kiev.ua The Stille reaction, a versatile carbon-carbon bond-forming reaction between an organostannane and an organic halide or pseudohalide, stands as a cornerstone of modern organic synthesis. univ.kiev.uayoutube.com Organostannanes are valued for their stability to air and moisture, functional group tolerance, and the commercial availability of many reagents. univ.kiev.uaresearchgate.net These characteristics allow for their application in the synthesis of complex molecules, including natural products, pharmaceuticals, and polymers. arctomsci.com Beyond cross-coupling, organotin compounds serve as stabilizers for polymers like PVC and as catalysts in various industrial processes.

Overview of Thiophene-Derived Organometallics

Thiophene (B33073) is an aromatic heterocycle that is a fundamental structural unit in numerous functional organic materials, pharmaceuticals, and agrochemicals. researchgate.netnih.gov The development of thiophene-containing conjugated polymers has been a major focus in materials science for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic solar cells. The synthesis of these advanced materials relies heavily on the ability to form carbon-carbon bonds between thiophene units and other aromatic systems. This is primarily achieved through transition-metal-catalyzed cross-coupling reactions. organic-chemistry.org To facilitate these reactions, a wide array of thiophene-derived organometallics, including organoboron, organozinc, organomagnesium, and organotin reagents, have been developed. These compounds act as nucleophilic partners, enabling the precise and controlled incorporation of the thiophene moiety into larger, more complex molecular architectures.

Structural and Chemical Relevance of Trimethyl-thiophen-3-yl-stannane within Organotin Chemistry

This compound is a specific organostannane reagent where a trimethylstannyl group (–Sn(CH₃)₃) is attached to the C3 position (the beta-position) of a thiophene ring. Its significance lies in its function as a regioselective building block. While many syntheses focus on substitution at the more reactive C2 (or alpha) position of thiophene, this reagent provides a direct route to 3-substituted thienyl structures. The position of substitution on the thiophene ring profoundly influences the electronic properties and three-dimensional shape of the resulting molecules. For instance, incorporating thiophene via the C3 position can introduce a "kink" in a polymer backbone, altering its morphology and electronic characteristics compared to a more linear analogue derived from a C2-substituted precursor. Therefore, this compound is a valuable tool for fine-tuning the properties of functional materials and complex organic molecules.

Structure

2D Structure

属性

分子式 |

C7H12SSn |

|---|---|

分子量 |

246.95 g/mol |

IUPAC 名称 |

trimethyl(thiophen-3-yl)stannane |

InChI |

InChI=1S/C4H3S.3CH3.Sn/c1-2-4-5-3-1;;;;/h1,3-4H;3*1H3; |

InChI 键 |

ADIMXRAVQWIAQG-UHFFFAOYSA-N |

规范 SMILES |

C[Sn](C)(C)C1=CSC=C1 |

产品来源 |

United States |

Synthetic Methodologies for Trimethyl Thiophen 3 Yl Stannane and Analogues

Precursor Synthesis and Functionalization of Thiophene (B33073) Rings

The journey towards Trimethyl-thiophen-3-yl-stannane begins with the strategic modification of the thiophene core. This typically involves introducing a handle, most commonly a halogen, at the desired position, which will later facilitate the introduction of the trimethylstannyl group.

Regioselective Halogenation of Thiophene Systems

The regioselective functionalization of halogenated heterocycles is a cornerstone in the synthesis of a wide array of organic compounds. researchgate.netnih.gov In the context of preparing the precursor for this compound, achieving halogenation specifically at the 3-position of the thiophene ring is paramount.

Direct bromination of thiophene often leads to a mixture of 2-bromo- and 2,5-dibromothiophene (B18171) due to the higher reactivity of the α-positions. Therefore, to achieve 3-bromination, indirect methods are often necessary. One common strategy involves the use of N-bromosuccinimide (NBS) in a suitable solvent system, where careful control of reaction conditions can favor the desired 3-isomer. researchgate.net Research has shown that conducting bromination in concentrated solutions of substituted thiophenes in acetic acid with NBS at room temperature can lead to high regioselectivity at the 2-position, which underscores the importance of substrate and conditions in directing halogenation. researchgate.net

Another approach involves the deprotonation of a protected 3-lithiothiophene intermediate, followed by quenching with a bromine source. This method, while effective, requires cryogenic temperatures and strictly anhydrous conditions. More recent methods have explored the use of fluorinated alcohols as solvents for halogenation with N-halosuccinimides, which have demonstrated good yields and high regioselectivity for a variety of arenes and heterocycles under mild conditions. nih.gov

Functional Group Interconversion on Thiophene Scaffolds

Functional group interconversions (FGI) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. ub.edufiveable.mesolubilityofthings.comimperial.ac.uk In the synthesis of thiophene precursors, FGI can be employed to introduce a halogen at the 3-position from a different functional group already present on the ring.

For instance, a 3-carboxythiophene derivative can be converted to a 3-bromothiophene (B43185) via a Hunsdiecker-type reaction. Alternatively, a 3-aminothiophene can be transformed into the corresponding 3-bromothiophene through a Sandmeyer reaction. These transformations provide alternative synthetic routes when direct halogenation is not feasible or yields are low.

Carbon-Tin Bond Formation Approaches

With a suitably functionalized thiophene precursor in hand, the next critical step is the formation of the carbon-tin bond. The most prevalent and efficient method involves a lithium-halogen exchange followed by stannylation.

Lithium-Halogen Exchange and Stannylation Protocols

This two-step process is the cornerstone for synthesizing a vast number of organostannanes from their corresponding organic halides. wikipedia.org

The first step is the generation of a 3-thienyllithium intermediate. nih.gov This is typically achieved by treating 3-bromothiophene or 3-iodothiophene (B1329286) with a strong organolithium base, most commonly n-butyllithium (n-BuLi). nih.govchemicalforums.com The reaction is a lithium-halogen exchange, a fast and often quantitative process, particularly when starting from the bromo or iodo derivative. wikipedia.orgharvard.edu

The reaction is typically carried out at low temperatures, such as -78 °C, in an inert anhydrous solvent like tetrahydrofuran (B95107) (THF) or diethyl ether to minimize side reactions. nih.govrsc.org The rate of exchange generally follows the trend I > Br > Cl, making 3-iodothiophene the most reactive precursor, although 3-bromothiophene is more commonly used due to a balance of reactivity and cost. wikipedia.org

It is crucial to use at least two equivalents of the organolithium reagent when starting from an aryl bromide, as one equivalent is consumed in the exchange and the other reacts with the butyl bromide byproduct. chemicalforums.com The successful formation of the lithiated species is often indicated by a color change, though trapping with an electrophile is the definitive confirmation. chemicalforums.com

Table 1: Reaction Conditions for the Generation of 3-Thienyllithium

| Precursor | Reagent | Solvent | Temperature (°C) | Reference |

| 3-Bromothiophene | n-Butyllithium | Ether | -70 | rsc.org |

| 3-Bromothiophene | n-Butyllithium | THF | -78 | chemicalforums.com |

| 3-Iodothiophene | t-Butyllithium | Pentane-Ether | -78 | harvard.edu |

Once the 3-thienyllithium is formed in situ, it is quenched with an electrophilic tin species, typically trimethyltin (B158744) chloride (Me3SnCl). nih.gov The highly nucleophilic carbanion of the 3-thienyllithium readily attacks the electrophilic tin atom of the trimethyltin chloride, displacing the chloride ion and forming the desired carbon-tin bond.

This stannylation step is generally rapid and high-yielding. The reaction mixture is typically allowed to warm to room temperature before workup to ensure the reaction goes to completion. The resulting this compound can then be isolated and purified using standard techniques such as distillation or chromatography.

Table 2: Synthesis of this compound via Lithiation and Stannylation

| Thiophene Precursor | Lithiation Reagent | Stannylation Reagent | Product |

| 3-Bromothiophene | n-Butyllithium | Trimethyltin chloride | This compound |

| 3-Iodothiophene | t-Butyllithium | Trimethyltin chloride | This compound |

Photostimulated Nucleophilic Substitution Reactions (SRN1 Mechanism)

The aromatic radical-nucleophilic substitution (SRN1) mechanism offers a pathway for the synthesis of aryl-heteroatom and aryl-carbon bonds, often under mild, photostimulated conditions. wikipedia.orgchim.it This chain reaction is initiated by the transfer of an electron to the substrate, typically an aryl halide, forming a radical anion. chim.itinflibnet.ac.in This radical anion then fragments, losing the leaving group to generate an aryl radical. inflibnet.ac.indalalinstitute.com The aryl radical subsequently reacts with a nucleophile to form a new radical anion, which propagates the chain by transferring an electron to another molecule of the starting substrate. wikipedia.orgdalalinstitute.com

The general mechanism can be summarized as follows:

Initiation: ArX + e⁻ → [ArX]•⁻

Propagation:

[ArX]•⁻ → Ar• + X⁻

Ar• + Nu⁻ → [ArNu]•⁻

[ArNu]•⁻ + ArX → ArNu + [ArX]•⁻

While direct examples of this compound synthesis via the SRN1 mechanism are not extensively documented in the provided search results, the reaction of other aryl halides with various nucleophiles under photostimulated conditions is well-established. zendy.io For instance, the photostimulated reaction of neopentyl halides with nucleophiles like diphenylarsenide ions proceeds via an SRN1 mechanism. zendy.io The applicability of this method to the synthesis of thienylstannanes would involve the reaction of a halothiophene with a trimethyltin nucleophile, such as (CH₃)₃Sn⁻. The success of such a reaction would depend on factors like the choice of solvent and the quantum efficiency of the chain propagation steps. chim.it

Direct Stannylation Methods

Direct stannylation provides a more straightforward approach to the synthesis of thienylstannanes. This typically involves the deprotonation of the thiophene ring using a strong base, followed by quenching with an electrophilic tin reagent like trimethyltin chloride.

A common strategy involves the use of a strong lithium amide base, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP), or a combination of a Grignard reagent with LiCl, like TMPMgCl·LiCl. rsc.org These bases can selectively deprotonate specific positions on the thiophene ring, which can then react with trimethyltin chloride to yield the desired thienylstannane.

For the synthesis of this compound, 3-bromothiophene can be used as a starting material. Metal-halogen exchange with a strong base like n-butyllithium at low temperatures generates the 3-thienyllithium intermediate, which is then reacted with trimethyltin chloride.

Table 1: Reagents for Direct Stannylation of Thiophene Derivatives

| Starting Material | Base/Reagent | Electrophile | Product |

| 3-Bromothiophene | n-Butyllithium | Trimethyltin chloride | This compound |

| 2,5-Dichlorothiophene | TMPMgCl·LiCl | Various electrophiles | 3,4-Difunctionalized dichlorothiophenes |

Synthesis of Related Thienylstannanes

The synthetic principles applied to this compound can be extended to produce a variety of other thienylstannanes.

Trimethyl(thiophen-2-yl)stannane Synthesis

The synthesis of trimethyl(thiophen-2-yl)stannane is analogous to the 3-substituted isomer. bldpharm.comchemspider.comsigmaaldrich.com It is typically prepared by the lithiation of thiophene at the 2-position, which is the most acidic position, followed by reaction with trimethyltin chloride. Alternatively, 2-bromothiophene (B119243) can undergo a metal-halogen exchange followed by stannylation.

Bis(trimethylstannyl)thienothiophene Synthesis

Thienothiophenes are fused bicyclic systems that are important building blocks for organic electronics. ossila.comencyclopedia.pub The synthesis of 2,5-bis(trimethylstannyl)-thieno[3,2-b]thiophene is a key step in the preparation of high-performance polymers for organic field-effect transistors (OFETs). ossila.com This compound is typically synthesized from thieno[3,2-b]thiophene (B52689) by a double lithiation using a strong base like n-butyllithium, followed by quenching with two equivalents of trimethyltin chloride. ossila.comsigmaaldrich.com

Benzo[b]thiophen-3-yl-trimethylstannane Synthesis

The synthesis of benzo[b]thiophen-3-yl-trimethylstannane can be achieved from benzo[b]thiophene. Similar to thiophene, direct lithiation of benzo[b]thiophene can be challenging in terms of regioselectivity. A common route involves the use of a starting material that is already functionalized at the 3-position. For example, 3-bromobenzo[b]thiophene can be converted to the desired stannane (B1208499) via a lithium-halogen exchange followed by reaction with trimethyltin chloride. The synthesis of various benzo[b]thiophene derivatives often starts from precursors like benzo[b]thiophene-3-carboxylic acid. nih.gov

Control of Regioselectivity in Stannylation Reactions

Achieving high regioselectivity is crucial in the synthesis of specifically substituted thiophenes. The inherent reactivity of the thiophene ring favors substitution at the 2- and 5-positions due to the higher stability of the corresponding cationic intermediates in electrophilic aromatic substitution. youtube.com However, for stannylation via deprotonation, the kinetic and thermodynamic acidity of the C-H bonds dictates the site of metalation.

Several strategies are employed to control the regioselectivity:

Directed Ortho Metalation (DoM): A directing group on the thiophene ring can direct the deprotonation to the adjacent ortho position.

Halogen-Dance Reaction and Trapping: In some cases, a base can induce the migration of a halogen atom, and the resulting organometallic intermediate can be trapped with an electrophile.

Use of Bulky Bases: The use of sterically hindered bases like TMPMgCl·LiCl can influence the site of deprotonation. rsc.org For instance, in the functionalization of 2,5-dichlorothiophene, this base allows for the selective magnesiation of the 3- and 4-positions. nih.gov

Starting Material Control: The most straightforward method for ensuring regioselectivity is to start with a thiophene derivative that is already halogenated at the desired position for metal-halogen exchange.

Steric and Electronic Directing Effects

The regiochemical outcome of thiophene stannylation is governed by a combination of steric and electronic factors. nih.gov These effects dictate the position of metalation (lithiation), which is the key step in determining where the trimethylstannyl group will ultimately be attached.

Electronic Effects: The thiophene ring is an electron-rich aromatic system. Due to the influence of the sulfur heteroatom, the α-carbons (C2 and C5) have a higher electron density and their protons are more acidic than the β-protons (C3 and C4). nih.gov Consequently, direct deprotonation (metalation) of unsubstituted thiophene with an organolithium reagent predominantly occurs at the C2 position.

To overcome this inherent electronic preference and achieve substitution at the C3 position, specific strategies are employed:

Use of 3-Halothiophenes: Starting with a halogen, such as bromine, at the 3-position is the most common strategy. The halogen-metal exchange reaction is significantly faster than deprotonation of any ring protons, thus ensuring the formation of the 3-thienyllithium intermediate with high fidelity.

Directing Groups: Substituents on the thiophene ring can exert powerful directing effects. pearson.compressbooks.publumenlearning.com An electron-withdrawing group that can coordinate with the lithium reagent, known as a directed metalation group (DMG), can force deprotonation at an adjacent position. For example, a DMG at the C2 position can direct lithiation to the C3 position. rsc.org Conversely, an electron-donating group at C3 electronically favors substitution at the C2 position. nih.gov

Steric Effects: Steric hindrance plays a critical role, especially when multiple positions are electronically activated. rsc.org A bulky substituent can block access to an adjacent position, forcing a reagent to react at a less sterically hindered site. nih.gov

Blocking Groups: If the C2 and C5 positions are occupied by other groups, metalation and subsequent stannylation are naturally directed to the available C3 or C4 positions.

Steric Repulsion: A large substituent at the C2 position can sterically hinder the approach of the bulky n-BuLi-solvent complex, making metalation at the C3 position more favorable than it would be otherwise. This effect can be used to control regioselectivity, particularly in polysubstituted thiophenes.

The interplay between these effects is summarized in the table below.

| Starting Material | Key Effect(s) | Predicted Major Stannylation Product |

| 3-Bromothiophene | Electronic (Halogen-Metal Exchange) | This compound |

| 2,5-Dimethylthiophene | Electronic (α-activation) & Steric (β-positions are identical) | (2,5-Dimethylthiophen-3-yl)trimethylstannane |

| 2-(tert-Butyl)thiophene | Steric Hindrance at C3 | Trimethyl(5-(tert-butyl)thiophen-2-yl)stannane |

| 2-Carboxythiophene | Electronic (Directing Group) | (2-Carboxythiophen-3-yl)trimethylstannane |

Solvent and Temperature Influence on Regioselectivity

The conditions under which the lithiation and stannylation reactions are performed, specifically the solvent and temperature, are critical for maximizing yield and ensuring high regioselectivity. rsc.org

Temperature: Lithiation reactions of thiophenes are almost universally conducted at very low temperatures, typically -78 °C (the sublimation point of dry ice). This is essential for several reasons:

Kinetic Control: At low temperatures, the reaction is under kinetic control, meaning the product that is formed fastest is the major product. For halogen-metal exchange with 3-bromothiophene, this ensures the formation of the 3-lithiated species before any potential side reactions, such as deprotonation at other sites, can occur.

Intermediate Stability: Thienyllithium intermediates can be unstable at higher temperatures, leading to decomposition or rearrangement reactions like the "halogen dance," where a halogen appears to move to a different position on the ring. Maintaining a low temperature preserves the integrity of the desired regiochemical intermediate until it can be trapped by the electrophile (trimethyltin chloride).

Preventing Side Reactions: Organolithium reagents can react with many solvents and functional groups. Low temperatures suppress the rates of these unwanted side reactions.

Solvent: The choice of solvent is crucial as it affects the solubility of the reagents and the reactivity of the organolithium species. rsc.orgrsc.org

Ethereal Solvents: Anhydrous ethereal solvents, such as tetrahydrofuran (THF) or diethyl ether, are standard for these reactions. They are effective at solvating the lithium cation of the organolithium reagent, breaking up the aggregates in which reagents like n-BuLi often exist. This increases the basicity and nucleophilicity of the reagent.

Coordinating Additives: In some cases, a strongly coordinating agent like tetramethylethylenediamine (TMEDA) is added. TMEDA can chelate the lithium cation, further increasing the reactivity of the organolithium reagent. This can sometimes alter the regioselectivity of a reaction by changing the effective size and reactivity of the metalating agent. For direct metalation, the choice of solvent can influence the site of deprotonation. For instance, a non-coordinating solvent like hexane (B92381) might favor a different regioisomer compared to a coordinating solvent like THF. rsc.org A polar aprotic solvent like dimethylacetamide (DMAc) has been found to be suitable for reactions involving electron-rich thiophenes. rsc.org

The general impact of these parameters on the synthesis of this compound from 3-bromothiophene is outlined below.

| Parameter | Condition | Rationale |

| Temperature | -78 °C | Ensures kinetic control, stabilizes the 3-thienyllithium intermediate, prevents side reactions. |

| Temperature | > -40 °C | Increased risk of side reactions, potential for intermediate decomposition or rearrangement, lower regioselectivity and yield. |

| Solvent | THF / Diethyl Ether | Good solvation of the lithium reagent, promotes efficient halogen-metal exchange. |

| Solvent | Non-polar (e.g., Hexane) | Lower reactivity of n-BuLi, potentially incomplete reaction or slower rates. |

| Solvent | Protic (e.g., Alcohols) | Incompatible; will quench the organolithium reagent instantly. |

Reactivity Profiles and Mechanistic Investigations of Trimethyl Thiophen 3 Yl Stannane

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic chemistry, enabling the efficient construction of complex molecular architectures. nih.gov Within this class of reactions, Trimethyl-thiophen-3-yl-stannane is a versatile coupling partner, primarily utilized in Stille and related coupling processes. wikipedia.org

The Stille reaction is a powerful and versatile chemical reaction that involves the coupling of an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium(0) complex. wikipedia.orgorganic-chemistry.org This reaction is noted for its tolerance of a wide variety of functional groups, and the stability of organostannane reagents to air and moisture. wikipedia.orguwindsor.ca this compound, as a heteroarylstannane, readily participates in these transformations to form sp²-sp² carbon-carbon bonds. nih.gov

The Stille coupling exhibits a broad substrate scope, and this compound can be coupled with a diverse range of electrophilic partners. libretexts.org These include aryl, heteroaryl, vinyl, and acyl halides (I, Br, Cl) and pseudohalides like triflates (OTf). wikipedia.orgnih.gov

Research has demonstrated the successful coupling of various heteroarylstannanes, including thiophenyl stannanes, with aryl sulfonates such as mesylates and tosylates, which are often challenging substrates. nih.gov For instance, tributyl(furan-2-yl)stannane, a related heteroarylstannane, couples efficiently with 2-methylquinolin-6-yl methanesulfonate. nih.gov Similarly, unactivated and activated aryl sulfonates have been shown to be viable coupling partners. nih.gov

Limitations:

Steric Hindrance: Highly substituted or bulky stannane (B1208499) reagents can exhibit reduced reactivity, sometimes requiring optimized conditions or leading to lower yields. wikipedia.org Similarly, significant steric hindrance near the reactive site on the electrophilic partner can impede the reaction. nih.gov

Ortho-Substitution: While ortho-substitution on the stannane partner is generally well-tolerated, the presence of ortho-substituents on aryl sulfonate electrophiles has been found to significantly decrease the efficiency of the coupling reaction. nih.gov

Homocoupling: A common side reaction is the homocoupling of the organostannane reagent to form a bithiophene dimer. This can occur through reaction with the Pd(II) precatalyst or via a radical process involving the Pd(0) catalyst. wikipedia.org

The choice of catalyst and ligand is critical for a successful Stille coupling reaction, influencing reaction rate, yield, and selectivity. numberanalytics.com

Catalyst Systems: The most common catalysts are palladium(0) complexes. Often, a Pd(0) species is generated in situ from a more stable palladium(II) precursor. uwindsor.ca

Common Pd(0) sources: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used, pre-formed Pd(0) catalyst. numberanalytics.comlibretexts.org

Common Pd(II) precursors: Palladium(II) acetate (B1210297) (Pd(OAc)₂) and dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) are frequently used and are reduced to the active Pd(0) state under the reaction conditions. numberanalytics.com Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is another common Pd(0) source. nih.gov

Ligand Effects: Phosphine (B1218219) ligands play a crucial role by stabilizing the palladium center and modulating its reactivity. The electronic and steric properties of the ligand can significantly alter the outcome of the reaction. wikipedia.orgnumberanalytics.com

Electron-Rich, Bulky Ligands: The advent of electron-rich, bulky alkylphosphine ligands has dramatically expanded the scope of Stille coupling to include less reactive electrophiles like aryl chlorides and sulfonates. nih.govnih.gov Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have proven highly effective. nih.govnih.gov

Ligand Loading: The ratio of palladium to ligand is an important parameter to optimize. Studies have shown that a 1:2 ratio of Pd to a bulky phosphine ligand like XPhos can be optimal for coupling aryl sulfonates. nih.gov

Ligand Choice and Selectivity: The choice of ligand can even reverse the typical reactivity order of electrophiles. For example, in a molecule containing both an aryl chloride and an aryl triflate, a Pd/PCy₃ (tricyclohexylphosphine) catalyst selectively couples at the triflate site, whereas a Pd/P(t-Bu)₃ catalyst favors reaction at the aryl chloride site. nih.gov

A study on the Stille coupling of aryl mesylates and tosylates identified a highly effective catalyst system consisting of Pd(OAc)₂, the bulky monophosphine ligand XPhos, and cesium fluoride (B91410) (CsF) as a base in tert-butanol. nih.gov

Table 1: Catalyst System Optimization for a Model Stille Coupling Reaction Reaction of an aryl mesylate with an aryl stannane. nih.gov

| Entry | Pd Source | Ligand | Yield (%) |

|---|---|---|---|

| 1 | Pd(OAc)₂ | XPhos | 78 |

| 2 | [Pd(allyl)Cl]₂ | XPhos | Similar to entry 1 |

| 3 | Pd₂(dba)₃ | XPhos | 22 |

The catalytic cycle of the Stille reaction is generally understood to involve three main steps: oxidative addition, transmetallation, and reductive elimination. wikipedia.orgcore.ac.uk

Oxidative Addition: The cycle begins with the oxidative addition of the organic electrophile (R¹-X) to the 14-electron Pd(0) catalyst, forming a 16-electron Pd(II) intermediate, typically with a square planar geometry. uwindsor.calibretexts.org The initial product is often a cis-complex, which may rapidly isomerize to the more stable trans-isomer. uwindsor.ca

Transmetallation: This is the key bond-forming step where the organic group from the organostannane (in this case, the thiophen-3-yl group) is transferred to the palladium center, displacing the halide or pseudohalide (X). This step regenerates a tin halide byproduct. wikipedia.org Transmetallation is often the rate-determining step of the catalytic cycle. u-tokyo.ac.jp The mechanism of transmetallation can be complex and depends on the substrates and conditions. wikipedia.org

Associative Mechanism: This is the most common pathway, where the organostannane coordinates to the Pd(II) complex, forming a transient, 18-electron pentavalent intermediate. This is followed by ligand dissociation to return to a square planar complex. wikipedia.org This can proceed through either an open or a cyclic transition state. wikipedia.orgresearchgate.net

Reductive Elimination: The final step is the reductive elimination from the Pd(II) intermediate, which forms the new carbon-carbon bond (R¹-R²) and regenerates the active Pd(0) catalyst, allowing the cycle to continue. wikipedia.org For reductive elimination to occur, the two organic groups to be coupled must be in a cis orientation on the palladium center. If they are in a trans arrangement, a trans-to-cis isomerization must occur first. uwindsor.calibretexts.org

Beyond traditional C-C bond formation, organostannanes like this compound can participate in coupling reactions to form carbon-heteroatom bonds. A notable, more recent development is the Stille-type phosphorus-carbon (P-C) coupling reaction. This process utilizes phosphorus halides, such as phosphorus trichloride (B1173362) (PCl₃), as electrophiles to form phosphine derivatives. rsc.orgnih.gov This reaction has been harnessed to create novel phosphorus-crosslinked polythiophenes. rsc.orgrsc.org

Mechanistic studies have revealed a significant divergence in reactivity between heteroaryl stannanes, like trimethyl(thiophen-2-yl)stannane, and simple aryl stannanes, such as trimethyl(phenyl)stannane (PhSn), in these P-C coupling reactions. rsc.orgnih.gov This difference is distinct from what is typically observed in conventional Stille C-C couplings. rsc.orgrsc.org

In a model reaction with PCl₃ catalyzed by Pd(OAc)₂, trimethyl(thiophen-2-yl)stannane (ThSn) gave the desired tris(thiophen-2-yl)phosphine product in excellent yield (98%), whereas trimethyl(phenyl)stannane produced only a trace amount of triphenylphosphine (B44618) (0.4%). rsc.orgnih.gov

Table 2: Comparison of Aryl Stannane Reactivity in P-C Coupling with PCl₃ rsc.orgnih.gov

| Stannane Reagent | Product | Yield (%) |

|---|---|---|

| Trimethyl(thiophen-2-yl)stannane | Tris(thiophen-2-yl)phosphine | 98 |

| Trimethyl(phenyl)stannane | Triphenylphosphine | 0.4 |

Theoretical studies using density functional theory (DFT) have provided insight into this reactivity difference. rsc.orgresearchgate.net The analysis suggests that the transmetallation step is key. The electron-rich phosphorus center in the Pd-PCl₂ intermediate weakens the electrophilic character of the palladium atom. rsc.org This makes the subsequent transmetallation step highly sensitive to the nucleophilicity of the organostannane. rsc.orgnih.gov

The thiophene (B33073) ring, being more electron-rich and thus a stronger nucleophile than the phenyl ring, is kinetically more favorable to undergo the transmetallation process with the less electrophilic palladium center. rsc.org Calculations of the free energy barriers for the transmetallation transition state (TS2) support this hypothesis, showing a lower energy barrier for the thiophene stannane (TS2Th) compared to the phenyl stannane (TS2Ph). researchgate.net This kinetic preference accounts for the much higher yield observed with the thiophene-based reagent. rsc.org This pronounced sensitivity to the stannane's nucleophilicity is a distinguishing feature of this P-C coupling compared to the more conventional Stille C-C coupling reactions. nih.govrsc.org

P-C Coupling Reactions with Phosphorus Electrophiles

Influence of Catalytic Metal Center Electrophilicity

The electrophilicity of the metal center in catalysts, particularly palladium, plays a crucial role in the cross-coupling reactions involving this compound. In Stille coupling reactions, the catalytic cycle involves the oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation with the organostannane and reductive elimination to form the new carbon-carbon bond. wikipedia.orguwindsor.ca The electrophilicity of the palladium center influences the rates of both the oxidative addition and transmetalation steps.

More electrophilic palladium(II) catalysts, such as those with electron-withdrawing ligands or counterions like trifluoroacetate, can facilitate the transmetalation step. nih.gov This is because a more electrophilic metal center has a greater affinity for the nucleophilic thiophene ring of the organostannane. Kinetic studies on the palladium(II)-catalyzed oxidative cross-coupling of thiophenes with arylboronic acids, a related reaction, have shown that the reaction rate is dependent on the concentration of the palladium catalyst and the thiophene. nih.gov This suggests that the coordination of the thiophene to the palladium center is a key step in the reaction mechanism.

Furthermore, the use of co-catalysts like copper(I) salts can synergistically enhance the reaction rate. nih.govorganic-chemistry.org The copper(I) can act as a scavenger for the halide, thereby generating a more electrophilic palladium intermediate that is more susceptible to transmetalation. This effect is particularly beneficial in couplings involving less reactive organic halides.

The choice of ligands on the palladium catalyst also significantly impacts its electrophilicity and, consequently, its catalytic activity. Electron-donating ligands can increase the electron density on the palladium center, making it more nucleophilic and promoting the initial oxidative addition step. Conversely, electron-withdrawing ligands can enhance the electrophilicity of the palladium, accelerating the transmetalation and reductive elimination steps. A delicate balance of these electronic effects is often required for optimal catalytic performance.

Role of Aryl Stannane Nucleophilicity and Steric Hindrance

The nucleophilicity of the aryl stannane, in this case, this compound, is a critical factor in its reactivity, particularly in palladium-catalyzed cross-coupling reactions like the Stille coupling. wikipedia.org The thiophene ring, being an electron-rich aromatic system, imparts significant nucleophilicity to the organostannane. This allows it to effectively transfer the thiophenyl group to the palladium center during the transmetalation step of the catalytic cycle. wikipedia.orguwindsor.ca The rate of transmetalation is directly influenced by the nucleophilicity of the organostannane; more nucleophilic stannanes generally react faster. conicet.gov.ar

However, steric hindrance around the tin atom and on the thiophene ring can counteract this reactivity. st-andrews.ac.ukresearchgate.net Bulky substituents on either the tin atom (in this case, the methyl groups) or the thiophene ring can impede the approach of the organostannane to the palladium complex, thereby slowing down the transmetalation step. st-andrews.ac.ukresearchgate.net In the case of this compound, the trimethylstannyl group is relatively small, minimizing steric hindrance at the tin center. However, substituents on the thiophene ring, particularly at the 2- or 4-positions, could introduce steric challenges.

Table 1: Influence of Substituents on the Reactivity of Thiophene-based Organostannanes

| Substituent on Thiophene Ring | Electronic Effect | Expected Impact on Nucleophilicity | Potential Steric Hindrance | Overall Effect on Reactivity |

| Electron-donating (e.g., -OCH3) | Increases electron density | Increase | Moderate to High | Potentially enhanced, but may be offset by sterics |

| Electron-withdrawing (e.g., -NO2) | Decreases electron density | Decrease | Low | Likely decreased due to reduced nucleophilicity |

| Bulky alkyl (e.g., -tBu) | Weakly electron-donating | Slight Increase | High | Likely decreased due to significant steric hindrance |

| Halogen (e.g., -Br) | Electron-withdrawing (inductive), Weakly electron-donating (resonance) | Slight Decrease | Low to Moderate | Dependent on the specific halogen and position |

Iterative Dual-Metal and Energy Transfer Catalysis (e.g., Carboboration)

While direct examples of iterative dual-metal and energy transfer catalysis specifically involving this compound are not extensively documented in the provided search results, the principles of these advanced catalytic strategies can be extrapolated to its potential reactivity. Dual-metal catalysis, often employing a combination of transition metals like palladium and copper, has been shown to facilitate challenging cross-coupling reactions. acs.org In a hypothetical scenario, a dual-metal system could be employed for the functionalization of this compound. For instance, a copper catalyst could facilitate an initial carboboration of an alkyne, followed by a palladium-catalyzed Stille-type cross-coupling of the resulting vinylboronate with the thiophene stannane. acs.org This iterative approach would allow for the construction of complex, highly substituted thiophene derivatives in a single pot.

The carboboration of alkynes, a reaction that installs both a carbon and a boron group across a triple bond, is a prime example where these advanced catalytic strategies are beneficial. acs.org The reluctance of certain substrates to undergo this transformation under single-metal catalysis can be overcome by employing a cooperative copper/palladium system. acs.org The resulting alkenyl boronic esters are versatile intermediates that could then be subjected to a subsequent cross-coupling with this compound to introduce the thiophene moiety.

Table 2: Hypothetical Iterative Dual-Metal Catalyzed Carboboration/Stille Coupling

| Step | Catalyst System | Reactants | Intermediate/Product |

| 1. Carboboration | CuCl / PCy3 / NaOtBu | Alkyne, B2pin2, MeI | (Z)-Alkenyl boronic ester |

| 2. Stille Coupling | Pd(PPh3)4 | (Z)-Alkenyl boronic ester, this compound | Thiophene-substituted alkene |

Reactions with Electrophilic Reagents

Reactions with N,N-Dialkylmethylene-imonium Salts

Reactions of organostannanes, including this compound, with electrophilic reagents such as N,N-dialkylmethylene-imonium salts (also known as Eschenmoser's salt analogues) can proceed through a nickel-catalyzed cross-coupling pathway. nih.gov This type of reaction allows for the introduction of an aminomethyl group onto the thiophene ring. The process typically involves the cleavage of a carbon-nitrogen bond in the imonium salt and the formation of a new carbon-carbon bond with the organostannane. nih.gov

The catalytic cycle is believed to involve the oxidative addition of the C-N bond of the ammonium (B1175870) salt to a low-valent nickel catalyst. This is followed by transmetalation with the this compound, where the thiophenyl group is transferred to the nickel center, displacing the trimethyltin (B158744) moiety. The final step is reductive elimination, which forms the desired 3-(aminomethyl)thiophene derivative and regenerates the active nickel catalyst. nih.gov

This methodology has been shown to have broad functional group compatibility, allowing for the late-stage functionalization of complex molecules. nih.gov For instance, other functional groups within the molecule, such as esters, may remain untouched during the reaction. nih.gov The reaction can also be applied to benzyltrimethylammonium (B79724) salts, indicating its potential for C(sp³)–N bond cleavage and subsequent coupling. nih.gov

Radical Reactions Involving Organostannanes

Role of this compound as a Radical Precursor/Intermediate

Organostannanes, particularly those with weak tin-carbon bonds, can serve as precursors to carbon-centered radicals under appropriate conditions. organic-chemistry.orglibretexts.org While tributyltin hydride is a well-known radical reducing agent, organostannanes like this compound can participate in radical reactions through different mechanisms. organic-chemistry.org

One possibility is the homolytic cleavage of the thiophene-tin bond, which can be initiated by heat or light, often in the presence of a radical initiator like azobisisobutyronitrile (AIBN). libretexts.org This would generate a thiophen-3-yl radical and a trimethyltin radical. The highly reactive thiophen-3-yl radical can then participate in various radical chain reactions, such as addition to alkenes or alkynes, or hydrogen atom abstraction from a suitable donor. nih.govdundee.ac.uk

Alternatively, this compound can act as a radical intermediate in certain catalytic cycles. For example, in some palladium-catalyzed reactions, single-electron transfer (SET) processes can lead to the formation of radical intermediates. While the dominant mechanism for Stille coupling is a two-electron process, under certain conditions, a radical pathway may compete.

The thiophene moiety itself can influence the stability and reactivity of the resulting radical. The sulfur atom can stabilize an adjacent radical through resonance. Sulfur-centered radicals are known to be versatile reactive intermediates in organic synthesis. nih.govdundee.ac.uk While the primary focus is on the carbon-centered radical on the thiophene ring, the presence of the sulfur atom is a key feature influencing its subsequent reactions.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of molecules. For Trimethyl-thiophen-3-yl-stannane, a combination of ¹H, ¹³C, and ¹¹⁹Sn NMR would provide a complete picture of its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the trimethyltin (B158744) group and the thiophene (B33073) ring.

The nine protons of the three methyl groups attached to the tin atom would appear as a sharp singlet. The chemical shift of this peak is influenced by the electronegativity of the tin atom and the nature of the aromatic ring. For organotin compounds, this signal typically appears in the upfield region, generally between 0.0 and 0.5 ppm. docbrown.infochemicalbook.com The presence of tin isotopes, specifically ¹¹⁷Sn (7.68% natural abundance) and ¹¹⁹Sn (8.59% natural abundance), both with a nuclear spin of I = 1/2, would result in the observation of satellite peaks flanking the main singlet. The coupling between the tin isotopes and the methyl protons (²J(Sn-H)) provides valuable structural information. These coupling constants for trimethyltin compounds are typically in the range of 50-60 Hz.

The thiophene ring protons at positions 2, 4, and 5 will give rise to more complex signals in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns will be dictated by the electronic effects of the trimethylstannyl group and the sulfur atom in the ring. The proton at position 2, being adjacent to the sulfur and in an electronically distinct position relative to the stannyl (B1234572) group, is expected to have a unique chemical shift. The protons at positions 4 and 5 will likely show coupling to each other.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| -Sn(CH ₃)₃ | 0.2 - 0.4 | Singlet with Sn satellites | ²J(¹¹⁹Sn-¹H) ≈ 55-60 Hz, ²J(¹¹⁷Sn-¹H) ≈ 52-57 Hz |

| Thiophene H-2 | 7.4 - 7.6 | Multiplet | |

| Thiophene H-4 | 7.1 - 7.3 | Multiplet | |

| Thiophene H-5 | 7.2 - 7.4 | Multiplet |

Note: Predicted values are based on data for analogous compounds and general principles of NMR spectroscopy. Actual values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the methyl carbons and the four different carbons of the thiophene ring.

The methyl carbons of the trimethyltin group will appear as a single resonance in the upfield region of the spectrum, typically between -10 and 0 ppm for organotin compounds. Similar to the proton spectrum, coupling to the tin isotopes (¹J(Sn-C)) will be observed, which is a key diagnostic feature. These one-bond coupling constants are significantly larger than the two-bond proton couplings and are generally in the range of 300-400 Hz for trimethyltin compounds. rsc.org

The four carbon atoms of the thiophene ring will have distinct chemical shifts in the aromatic region (typically 120-150 ppm). The carbon atom directly attached to the tin (C-3) will be significantly influenced by the metal and is expected to be found in a characteristic region for stannylated aromatic carbons. Its signal will also exhibit coupling to the tin isotopes. The chemical shifts of the other thiophene carbons (C-2, C-4, and C-5) will be influenced by their position relative to the sulfur atom and the trimethylstannyl substituent.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) |

| -Sn(C H₃)₃ | -9.0 to -5.0 | ¹J(¹¹⁹Sn-¹³C) ≈ 350-380 Hz, ¹J(¹¹⁷Sn-¹³C) ≈ 335-365 Hz |

| Thiophene C-2 | 130 - 135 | |

| Thiophene C-3 | 138 - 142 | ¹J(¹¹⁹Sn-¹³C) expected |

| Thiophene C-4 | 125 - 130 | |

| Thiophene C-5 | 128 - 133 |

Note: Predicted values are based on data for analogous compounds and general principles of NMR spectroscopy. rsc.orgdocbrown.info Actual values may vary.

Tin-119 Nuclear Magnetic Resonance (¹¹⁹Sn NMR) Spectroscopic Analysis

¹¹⁹Sn NMR spectroscopy is a powerful technique for directly probing the electronic environment of the tin nucleus. academie-sciences.fr The chemical shift of the ¹¹⁹Sn resonance is highly sensitive to the nature of the substituents attached to the tin atom. researchgate.net For this compound, the ¹¹⁹Sn chemical shift is expected to fall within the typical range for tetraorganotin compounds where the tin is bonded to three alkyl groups and one aryl group. This range can be broad, but for aryltrialkylstannanes, it is often observed between -70 and -20 ppm relative to the standard tetramethyltin (B1198279) (Me₄Sn). rsc.orgrsc.org The specific chemical shift will be influenced by the electronic properties of the 3-thienyl group.

Mass Spectrometry Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a volatile compound like this compound, GC-MS would be an effective method for its identification and purity assessment.

In the gas chromatograph, the compound would be separated from other components of a mixture based on its boiling point and interaction with the stationary phase of the GC column. The retention time would be a characteristic property of the compound under specific GC conditions.

Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and fragment ions are then separated based on their mass-to-charge ratio (m/z). The mass spectrum of this compound is expected to show a characteristic pattern of peaks. The molecular ion peak [C₇H₁₂SSn]⁺ would be observed, and its isotopic pattern, due to the multiple isotopes of tin and sulfur, would be a key identifier.

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for organotin compounds include the loss of methyl groups and the cleavage of the tin-carbon bond. Therefore, prominent fragment ions corresponding to [M-CH₃]⁺, [M-2CH₃]⁺, [M-3CH₃]⁺, and the trimethyltin cation [(CH₃)₃Sn]⁺ are expected. Fragmentation of the thiophene ring might also be observed.

Table 3: Predicted Key Fragment Ions in the GC-MS of this compound

| Ion | Formula | Predicted m/z (for ¹²⁰Sn) |

| Molecular Ion | [C₇H₁₂SSn]⁺ | 248 |

| Loss of a methyl group | [C₆H₉SSn]⁺ | 233 |

| Trimethyltin cation | [(CH₃)₃Sn]⁺ | 165 |

| Thienyl cation | [C₄H₃S]⁺ | 83 |

Note: m/z values are approximated for the most abundant isotopes. The full spectrum would show a characteristic isotopic distribution for tin-containing fragments.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that allows for the analysis of thermally labile and non-volatile molecules, making it suitable for organometallic compounds like this compound. nih.govcore.ac.uk In this method, the analyte is co-crystallized with a matrix material that strongly absorbs at the laser wavelength. The laser irradiation desorbs and ionizes the matrix and analyte molecules, with the time it takes for the ions to travel to the detector being proportional to their mass-to-charge ratio.

For this compound, MALDI-TOF analysis would be expected to yield a prominent peak corresponding to the molecular ion [M]+ or protonated molecule [M+H]+. The choice of matrix is crucial; matrices like trans-2-[3-(4-t-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) have proven effective for the analysis of related organometallic and conjugated polymer compounds. nih.govresearchgate.net The ionization process for similar molecules is often a charge exchange in the condensed phase with matrix molecule radical cations. nih.gov

Fragmentation patterns observed in post-source decay (PSD) analysis could further confirm the structure. Expected fragmentation would involve the sequential loss of methyl groups (-CH₃) and potentially the cleavage of the tin-thiophene bond, providing unambiguous structural confirmation. nih.gov This technique is particularly powerful for verifying the molecular weight and purity of synthesized organostannane compounds.

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides a detailed fingerprint of the molecule by probing the vibrational modes of its constituent chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Each functional group has a characteristic absorption frequency range, allowing for its identification. For this compound, FT-IR spectroscopy is instrumental in confirming the presence of the thiophene ring and the trimethyltin moiety.

The spectrum would be characterized by several key absorption bands. The C-H stretching vibrations of the thiophene ring are expected in the region of 3100-3000 cm⁻¹. jchps.com The aromatic C=C stretching vibrations within the thiophene ring typically appear between 1600 and 1400 cm⁻¹. jchps.com The C-S bond stretching is generally weak and found in the 700-600 cm⁻¹ region. jchps.com The presence of the trimethyltin group would be confirmed by the characteristic Sn-C stretching and rocking vibrations. The asymmetric and symmetric Sn-C₃ stretching vibrations are anticipated in the 550-500 cm⁻¹ range.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Thiophene Ring | ~3100-3000 |

| C-H Stretch (Aliphatic) | Methyl Group | ~2980-2850 |

| C=C Stretch | Thiophene Ring | ~1600-1400 |

| C-S Stretch | Thiophene Ring | ~700-600 jchps.com |

| Sn-C Stretch | Trimethyltin | ~550-500 |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the thiophene backbone and Sn-C bonds. mdpi.com

In the Raman spectrum of this compound, the most intense bands are typically associated with the conjugated π-system of the thiophene ring. The symmetric C=C stretching mode of the thiophene ring is a strong Raman scatterer and is expected to appear around 1400-1500 cm⁻¹. jchps.commdpi.com The Sn-C symmetric stretch would also be a prominent feature, typically observed in the 500-450 cm⁻¹ region for trimethyltin compounds. Studies on related oligothiophenes show that Raman spectroscopy is sensitive to conformation and conjugation length, which can provide further structural insights. mdpi.com

Table 2: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| C=C Stretch (Symmetric) | Thiophene Ring | ~1450-1500 mdpi.com |

| C-C Stretch | Thiophene Ring | ~1360 jchps.com |

| Ring Deformation | Thiophene Ring | ~1050 |

| C-H Bend | Thiophene Ring | ~1200 |

Electronic Spectroscopy for Electronic Structure Analysis

Electronic spectroscopy techniques like UV-Vis and XPS probe the electronic energy levels of a molecule, providing information about its electronic structure, conjugation, and elemental composition.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions from the ground state to excited states, typically π-π* and n-π* transitions. For this compound, the UV-Vis spectrum is dominated by the π-π* transition within the thiophene ring's conjugated system. nih.gov

The position of the maximum absorption wavelength (λmax) is sensitive to the electronic environment. The thiophene molecule itself has an absorption maximum well into the UV region. jchps.com The addition of the trimethylstannyl group, an organometallic substituent, can influence the energy of the molecular orbitals. Based on studies of substituted thiophenes, the λmax for this compound is expected to be in the range of 230-260 nm. jchps.combiointerfaceresearch.com The absorption spectrum can be influenced by solvent polarity, with more polar solvents potentially causing shifts in the λmax. biointerfaceresearch.comekb.eg

Table 3: Electronic Transition Data for this compound

| Transition Type | Chromophore | Expected λmax (nm) |

|---|

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. diva-portal.org When analyzing this compound, XPS can provide the binding energies of the core-level electrons of tin (Sn), sulfur (S), and carbon (C).

The binding energies are sensitive to the chemical environment of the atom. The Sn 3d peaks (3d₅/₂ and 3d₃/₂) would provide information on the oxidation state of the tin atom. For organotin compounds, the Sn 3d₅/₂ binding energy is typically observed around 486-487 eV. nih.gov The S 2p peak, expected around 164 eV for a thiophenic sulfur, confirms the integrity of the heterocyclic ring. researchgate.net The C 1s spectrum would be more complex, showing multiple components corresponding to C-C/C-H bonds in the thiophene ring, the C-S bond, the C-Sn bond, and the methyl groups. Deconvolution of the C 1s peak can provide a quantitative ratio of these different carbon environments.

Table 4: Expected XPS Binding Energies for this compound

| Element | Core Level | Expected Binding Energy (eV) | Inferred Information |

|---|---|---|---|

| Sn | 3d₅/₂ | 486 - 487 nih.gov | Oxidation state and bonding of tin |

| S | 2p₃/₂ | ~164 researchgate.net | Presence of thiophenic sulfur |

| C | 1s | ~284.8 | C-C, C-H in thiophene and methyl groups |

| C | 1s | ~285.5 | C-S bond in thiophene ring |

This comprehensive suite of spectroscopic methods provides a powerful toolkit for the unambiguous characterization of this compound, from its basic molecular formula to the subtle details of its electronic structure and surface chemistry.

Compound Name Table

| Compound Name |

|---|

| This compound |

| trans-2-[3-(4-t-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile |

| Thiophene |

| Carbon |

| Tin |

Elemental Analysis Methods for Compound Purity and Composition Verification

The definitive characterization and verification of the elemental composition of organometallic compounds such as this compound are fundamental in ensuring the purity and validating the identity of the synthesized molecule. Elemental analysis, a cornerstone of chemical characterization, provides quantitative information on the constituent elements, typically carbon, hydrogen, and sulfur, and in this specific case, tin. This data is crucial for confirming that the empirical formula of the synthesized compound aligns with its theoretical composition.

While specific research detailing the elemental analysis of this compound is not extensively documented in publicly available literature, the methodologies employed for analogous organotin and thiophene-containing compounds provide a clear framework for the expected analytical approach. The primary technique for this verification is combustion analysis, often supplemented by other methods for the quantification of heteroatoms like tin.

Combustion Analysis

Combustion analysis is a robust and widely used technique to determine the percentage composition of carbon and hydrogen in a sample. In this method, a precisely weighed sample of this compound would be combusted in a stream of pure oxygen at high temperatures. The combustion process converts the carbon in the compound to carbon dioxide (CO₂) and the hydrogen to water (H₂O). These combustion products are then passed through a series of absorbent traps, where they are quantitatively collected. The mass increase of these traps allows for the calculation of the original mass of carbon and hydrogen in the sample, and subsequently, their percentage composition.

For a compound with the molecular formula C₇H₁₂SSn, the theoretical elemental composition can be calculated as follows:

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 7 | 84.07 | 34.05 |

| Hydrogen (H) | 1.01 | 12 | 12.12 | 4.91 |

| Sulfur (S) | 32.07 | 1 | 32.07 | 12.99 |

| Tin (Sn) | 118.71 | 1 | 118.71 | 48.05 |

| Total | 246.97 | 100.00 |

Note: Atomic masses are approximate and for calculation purposes.

Experimental results from combustion analysis would be compared against these theoretical values. A close correlation between the found and calculated percentages for carbon and hydrogen, typically within a ±0.4% margin of error, provides strong evidence for the compound's purity and correct elemental makeup.

Sulfur and Tin Analysis

The determination of sulfur and tin content requires specialized analytical techniques. Sulfur content can also be determined via combustion analysis, where the sulfur is converted to sulfur dioxide (SO₂), which is then quantified by methods such as infrared spectroscopy or titration.

For the quantification of tin, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) are the methods of choice. In these techniques, the sample is introduced into a high-temperature plasma or flame, which excites the tin atoms. The excited atoms then emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of tin in the sample, allowing for precise quantification.

Hypothetical Research Findings

In a hypothetical research scenario focused on the synthesis and characterization of this compound, the elemental analysis data would be presented in a format similar to the table below. This table would showcase the close agreement between the theoretically calculated elemental percentages and the experimentally determined values, thereby confirming the successful synthesis and purity of the compound.

| Element | Calculated (%) | Found (%) |

| C | 34.05 | 34.12 |

| H | 4.91 | 4.88 |

| S | 12.99 | 12.91 |

Note: The "Found (%)" values are hypothetical and represent typical results for a pure sample.

The convergence of these analytical results provides a high degree of confidence in the structural assignment of this compound and is a critical component of its comprehensive spectroscopic characterization.

Computational and Theoretical Investigations of Trimethyl Thiophen 3 Yl Stannane

Quantum Chemical Calculation Methodologies

To understand the intrinsic properties of Trimethyl-thiophen-3-yl-stannane, a variety of quantum chemical calculation methodologies would need to be employed.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) stands as a powerful tool for investigating the electronic structure and equilibrium geometry of molecules like this compound. A typical DFT study would involve the selection of an appropriate functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-31G(d), LANL2DZ for the tin atom) to solve the Kohn-Sham equations.

The primary outputs of such a study would be the optimized molecular geometry, providing precise bond lengths and angles. For instance, the C-Sn bond length and the C-S-C bond angle within the thiophene (B33073) ring would be of particular interest. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would offer insights into the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO highlighting sites for nucleophilic attack. A calculated electrostatic potential map would visually represent the electron density distribution, identifying electron-rich and electron-poor regions of the molecule.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Hypothetical Value |

|---|---|

| C-Sn Bond Length (Å) | 2.15 |

| Sn-C (methyl) Bond Length (Å) | 2.14 |

| C-S Bond Length (Å) | 1.72 |

| C-C Bond Angle (thiophene ring, at Sn) (°) | 125.0 |

Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.

Ab Initio Methods for Molecular Properties

While DFT is a workhorse for many computational studies, ab initio methods, which are based on first principles without empirical parameterization, can provide a higher level of accuracy for certain molecular properties. Methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) could be employed to calculate properties like the dipole moment, polarizability, and vibrational frequencies of this compound.

A comparison of the vibrational frequencies obtained from these calculations with experimental infrared (IR) and Raman spectra would serve to validate the computational model and aid in the assignment of spectral bands.

Mechanistic Pathway Elucidation through Computational Studies

This compound is a key reagent in Stille cross-coupling reactions, a cornerstone of carbon-carbon bond formation. Computational studies are indispensable for elucidating the intricate mechanisms of these catalytic cycles.

Transition State Characterization and Reaction Barrier Determination

A detailed computational investigation of a Stille reaction involving this compound would focus on identifying and characterizing the transition state structures for each elementary step: oxidative addition, transmetalation, and reductive elimination. By calculating the imaginary frequency of the transition state, chemists can confirm that it represents a true saddle point on the potential energy surface.

The energy of the transition state relative to the reactants determines the activation energy or reaction barrier. A high barrier would indicate a slow reaction step, potentially the rate-determining step of the catalytic cycle.

Analysis of Free Energy Changes in Catalytic Cycles

To gain a more complete understanding of the reaction thermodynamics and kinetics, the Gibbs free energy changes (ΔG) for each step in the catalytic cycle would be calculated. This involves computing the electronic energy, zero-point vibrational energy, and thermal corrections to the enthalpy and entropy.

By plotting the free energy profile of the entire catalytic cycle, researchers can visualize the energetic landscape of the reaction, identify the most stable intermediates, and pinpoint the rate-determining transition state. This information is crucial for optimizing reaction conditions and designing more efficient catalysts.

Electronic Structure and Reactivity Descriptors

Beyond the basic frontier orbital analysis, a deeper dive into the electronic structure of this compound would involve the calculation of various reactivity descriptors. These descriptors, often derived from conceptual DFT, provide quantitative measures of a molecule's reactivity.

Key descriptors would include:

Global Hardness and Softness: These properties indicate the molecule's resistance to change in its electron distribution.

Electronegativity: This describes the molecule's ability to attract electrons.

Fukui Functions: These local reactivity descriptors identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack.

Table 2: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Hypothetical Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Global Hardness (η) | 2.65 |

| Global Softness (S) | 0.38 |

Note: The values in this table are hypothetical and would need to be determined by actual quantum chemical calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe and predict the chemical reactivity of molecules. figshare.com It focuses on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is associated with the molecule's nucleophilicity. urfu.ru Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, with its energy level relating to the molecule's electrophilicity. urfu.ru The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

For many thiophene derivatives, computational methods like DFT with the B3LYP functional are employed to calculate these energy values. figshare.comurfu.ru In a detailed study of 3-thiophene acetic acid (3-TAA), DFT calculations were used to determine its electronic properties. nih.gov The electronic properties of the investigated compound have been performed using time dependent density functional theory (TD-DFT) and discussed through its correspondant HOMO, LUMO and excitation energy values. nih.gov

The HOMO of 3-TAA is primarily localized on the thiophene ring, indicating that this is the most probable site for electrophilic attack. The LUMO, in contrast, is distributed across the acetic acid substituent. For this compound, a similar distribution would be expected, with the HOMO centered on the electron-rich thiophene ring. The electropositive tin atom bonded to the ring would significantly influence the energy levels. The energy of the HOMO is expected to be relatively high, making the compound a good electron donor in reactions, a characteristic feature of many organostannane reagents.

Table 1: FMO Parameters for 3-Thiophene Acetic Acid (3-TAA)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.657 |

| ELUMO | -1.167 |

| Energy Gap (ΔE) | 5.490 |

Data sourced from a DFT/B3LYP/aug-cc-pVTZ study of 3-thiophene acetic acid. nih.gov

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is key to understanding its reactivity and intermolecular interactions. A Molecular Electrostatic Potential (MEP) map is a computational tool that visualizes the electrostatic potential on the electron density surface of a molecule. pressbooks.pub It uses a color spectrum to indicate different charge regions: red typically signifies areas of high electron density (electronegative, partial negative charge), which are susceptible to electrophilic attack, while blue indicates areas of low electron density (electropositive, partial positive charge), which are prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential. pressbooks.pub

In the computational analysis of 3-thiophene acetic acid, the MEP surface was generated to identify its reactive sites. nih.gov The map showed that the most negative potential was located over the oxygen atoms of the carboxylic acid group, as expected due to their high electronegativity. The thiophene sulfur atom also represents a region of negative potential, while the hydrogen atoms are characterized by positive potential. nih.gov

For this compound, an MEP map would similarly highlight the key reactive centers. The sulfur atom within the thiophene ring would be an area of negative potential. The most significant feature, however, would be the highly electropositive region around the tin atom and its attached methyl groups. The C-Sn bond is polarized, with the carbon atom of the thiophene ring being more electronegative than the tin atom, leading to a partial positive charge on the tin. This electropositive nature at the tin center is fundamental to the utility of organostannanes in cross-coupling reactions, where the transmetalation step involves nucleophilic attack at the metal center.

Conformational Analysis and Intermolecular Interactions

Conformational analysis is the study of the different three-dimensional arrangements (conformations) a molecule can adopt through rotation around its single bonds. pressbooks.pub These different arrangements have varying levels of potential energy due to factors like torsional strain (repulsion between bonds on adjacent atoms) and steric strain (repulsion between bulky groups). libretexts.org The study of these conformations is crucial as the preferred spatial arrangement of a molecule can dictate its reactivity and physical properties. youtube.com

The key rotatable bond in this compound is the sigma bond connecting the thiophene ring (at carbon C3) to the tin atom of the trimethylstannyl group. Rotation around this C-Sn bond would lead to various conformers. Using Newman projections, one can visualize these arrangements by looking down the C-Sn bond. The most stable conformation is typically a "staggered" arrangement, where the methyl groups on the tin atom are positioned as far as possible from the adjacent atoms of the thiophene ring to minimize steric hindrance. maricopa.edu Conversely, "eclipsed" conformations, where the methyl groups are aligned with the ring atoms, would be higher in energy due to increased torsional and steric strain. maricopa.edu The energy barrier between these conformations determines the flexibility of the molecule.

Intermolecular interactions are the forces that exist between molecules. These forces are critical in determining the physical state (solid, liquid, gas), solubility, and crystal packing of a substance. Computational studies can identify and characterize these weak interactions. For 3-thiophene acetic acid, analysis of its crystal structure revealed the presence of O-H···O, C-H···O, and C-H···S hydrogen bonds, which stabilize the molecular packing. nih.gov

In the case of this compound, which lacks strong hydrogen bond donors, the primary intermolecular forces would be weaker van der Waals interactions and potentially weak C-H···S or C-H···π interactions involving the thiophene ring. The methyl groups on the tin atom would contribute to London dispersion forces. Understanding these interactions is important for predicting the material properties of the compound in its solid or liquid state.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Thiophene acetic acid |

| Ethane |

Applications in Advanced Synthetic Organic Chemistry and Materials Precursors

Precursor for the Synthesis of π-Conjugated Systems

π-conjugated systems, characterized by alternating single and multiple bonds, are fundamental to the field of organic electronics. Trimethyl-thiophen-3-yl-stannane is a key monomer for creating these materials, particularly those based on thiophene (B33073).

Organotin derivatives of thiophene are instrumental in the synthesis of oligothiophenes and polythiophenes through the Stille cross-coupling reaction. nih.gov This reaction creates a new carbon-carbon bond by coupling the organostannane with an organohalide in the presence of a palladium catalyst. For instance, coupling this compound with a halogenated thiophene monomer allows for the step-wise construction of well-defined oligomers or the polymerization into long-chain polythiophenes. These materials are of great interest for their semiconducting properties in applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

A novel application for thiophene-based stannanes is in the synthesis of phosphorus-crosslinked polythiophenes (PC-PTs) through a newly developed Stille phosphorus-carbon (P-C) coupling polycondensation. nih.gov This method represents a significant advancement, moving beyond traditional C-C bond formation to directly incorporate phosphorus atoms into the main backbone of a conjugated polymer. nih.govresearchgate.net

The reaction involves the coupling of an aryl stannane (B1208499), such as an isomer of this compound, with a phosphorus halide like phosphorus trichloride (B1173362) (PCl₃). nih.govrsc.org Mechanistic studies have revealed that the phosphorus electrophile makes the palladium catalyst's reactivity highly sensitive to the structure of the aryl stannane, a distinction from typical Stille C-C coupling. nih.govresearchgate.net The thiophene-based stannane (ThSn) demonstrates higher reactivity and better product yields compared to analogous phenyl stannanes (PhSn). rsc.orgrsc.org The resulting PC-PTs are a new class of materials with tunable properties. For example, by modifying the phosphorus center post-polymerization, these materials can be optimized for applications such as photocatalytic hydrogen evolution from water. nih.govresearchgate.net

Table 1: Optimized Model Reaction Conditions for Stille P-C Coupling

This table summarizes the conditions optimized for the model reaction between trimethyl(thiophen-2-yl)stannane (ThSn) and PCl₃, which serves as a basis for the polycondensation.

| Parameter | Condition | Outcome | Reference |

| Reactants | PCl₃ (1.0 eq), ThSn (3.75 eq) | - | nih.gov |

| Catalyst | Pd(OAc)₂ (0.05 eq) | 93% yield of the target product | rsc.org |

| Solvent | 1 mL | - | nih.gov |

| Temperature | Room Temperature | Effective for high yield | nih.gov |

| Time | 24 hours | - | nih.gov |

| Atmosphere | Nitrogen (N₂) | - | nih.gov |

Derivatization of Thienothiophenes and Related Fused Heterocycles

Thienothiophenes, which consist of two fused thiophene rings, are important building blocks for high-performance organic semiconductors. ossila.comnih.gov Stannylated derivatives are crucial for synthesizing polymers and complex molecules based on this fused core. ossila.com For example, 2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene (B52699) is used as a monomer in Stille coupling polymerizations to create advanced materials for organic electronics. ossila.com Similarly, having a trimethylstannyl group at the 3-position of a thieno[3,2-b]thiophene (B52689) core allows for precise derivatization, enabling the tuning of the material's electronic properties. nih.gov This strategic functionalization is key to developing new materials for OFETs, sensors, and OPV devices. ossila.com

Building Block in Complex Molecule Synthesis

The regiochemical control offered by Stille coupling makes this compound an invaluable tool for synthesizing complex molecules with a specific, predetermined arrangement of substituents.

Classical electrophilic substitution reactions on thiophene rings often yield a mixture of isomers that are difficult to separate. The use of pre-functionalized building blocks like this compound overcomes this challenge. By preparing a thiophene ring with a trimethylstannyl group at a specific position (e.g., the 3-position), chemists can ensure that the subsequent cross-coupling reaction occurs exclusively at that site. This methodology is particularly useful for synthesizing substituted oligothiophenes where the precise location of functional groups is critical for the molecule's properties. For example, this approach is used to create nitro-substituted thiophene trimers, where the nitro groups are introduced on one ring before it is coupled with a stannylated thiophene derivative via a Stille reaction, thereby guaranteeing the final regiochemistry. nih.gov

Role in Organometallic Reagent Development